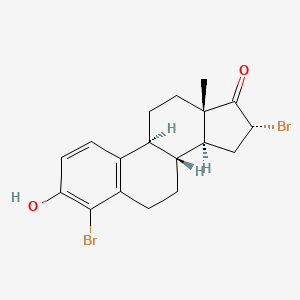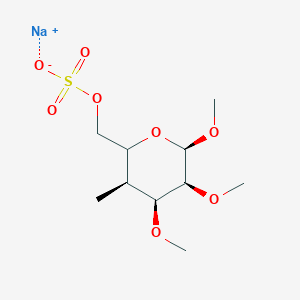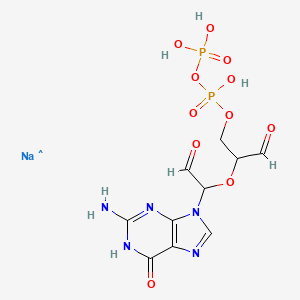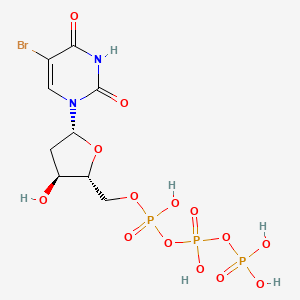
5-溴-2'-脱氧尿嘧啶 5'-三磷酸钠盐
描述
Synthesis Analysis
BrdUTP can be synthesized through a series of chemical reactions starting from thymidine or its analogs. One method involves the regioselective lithiation of 5-iodo-2'-deoxyuridine, followed by reaction with electrophiles to yield various 5-substituted 2'-deoxyuridines, including BrdUTP precursors (Aso et al., 2003). This method demonstrates the feasibility of introducing bromine and other substituents at the 5' position of the nucleoside, providing a pathway for the synthesis of BrdUTP.
Molecular Structure Analysis
The molecular structure of BrdUTP has been elucidated through experimental and computational studies. Spectrochimica Acta Part A detailed the vibrational spectra and geometric parameters of 5-bromo-2'-deoxyuridine, showing how bromination affects the molecule's structural characteristics (Çırak et al., 2012). These studies help understand how BrdUTP's structure influences its biological activity and interaction with cellular enzymes.
Chemical Reactions and Properties
BrdUTP acts as an active site-directed irreversible inhibitor of certain enzymes, such as thymidylate synthetase, indicating its potential for enzyme affinity labeling (Brouillette et al., 1979). This property is crucial for studying enzyme mechanisms and identifying new drug targets.
Physical Properties Analysis
The incorporation of BrdUTP into DNA instead of the natural thymidine triphosphate during DNA replication suggests that it has similar physical properties to its natural counterpart, enabling its utilization by DNA polymerases. The process of incorporation and its effects on DNA polymerization have been demonstrated in studies involving DNA polymerase I from E. coli (Sagi et al., 1981).
Chemical Properties Analysis
BrdUTP's chemical properties, such as its role as an allosteric inhibitor of ribonucleotide reductase, highlight its potential to influence cellular nucleotide pools and DNA synthesis mechanisms. Its ability to starve cells of deoxycytidine nucleotides underlines its cytotoxic effects in certain contexts (Meuth & Green, 1974).
科学研究应用
DNA合成研究
BrdUTP通常用于DNA合成研究。它在体外和体内都可替代胸腺嘧啶掺入DNA中。 这使得研究人员能够标记DNA,并随后将其用于细胞增殖的免疫组织化学分析 {svg_1}.
细胞增殖谱
该化合物在研究正常和肿瘤细胞增殖谱中发挥作用。 通过将BrdUTP掺入DNA中,科学家可以追踪细胞内的复制活性,这对理解癌症进展和抗癌药物的作用至关重要 {svg_2}.
诱变研究
作为一种有效的诱变剂,BrdUTP用于诱导DNA内部的突变。 这种应用对遗传学研究很重要,因为诱导的突变可以帮助理解基因的功能和相互作用 {svg_3}.
免疫学检测技术
BrdUTP标记可以通过各种免疫学技术检测。 掺入DNA后,BrdUTP可以使用特异性抗体识别,这是研究细胞周期动力学和疾病的基本方法 {svg_4}.
药物筛选和抗病毒研究
该化合物在药物筛选过程中得到应用,特别是在抗病毒药物的开发中。 其掺入病毒DNA可以作为抗病毒剂疗效的标志 {svg_5}.
DNA测序和标记
BrdUTP用于DNA测序和标记,在其中它作为参与DNA复制的酶的底物。 这种应用对于高通量测序技术和基因组研究至关重要 {svg_6}.
作用机制
Target of Action
The primary target of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is DNA . It is a thymidine analog and is incorporated into DNA in place of thymidine . It is used for studying normal and tumor cell proliferation profiles .
Mode of Action
5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is used as a labeling substrate for terminal deoxynucleotidyl transferase (TdT) reactions or for DNA synthesis . It is also used as an effective mutagenic agent . The compound is incorporated into DNA during the S-phase of the cell cycle .
Biochemical Pathways
The compound affects the DNA synthesis pathway. It is incorporated into DNA in place of thymidine, which can then be detected by immunological techniques . This allows for the study of cell proliferation profiles, both in normal and tumor cells .
Result of Action
The incorporation of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt into DNA allows for the study of cell proliferation profiles . It can be used to label DNA, which can then be detected by immunological techniques . This can provide valuable information about the rate of cell division in both normal and tumor cells .
Action Environment
The action of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt may be influenced by environmental factors such as temperature and light, as it may be heat and light sensitive . The compound is typically stored at -20°C .
属性
IUPAC Name |
[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCQNFLEGAHPA-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940203 | |
| Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18736-53-3, 102212-99-7 | |
| Record name | Bromodeoxyuridine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: BrdUTP is a thymidine analog, which means it is structurally similar to the natural DNA building block, deoxythymidine triphosphate (dTTP). During DNA replication, DNA polymerases can incorporate BrdUTP in place of dTTP. [, , , ]
A: Once incorporated, BrdUTP can be detected using antibodies specific to BrdU. These antibodies can be tagged with fluorescent dyes or enzymes, allowing for visualization and quantification of newly synthesized DNA. [, ]
A: While generally considered non-radioactive, BrdUTP incorporation can have some downstream effects. These include potential alterations in DNA structure, replication fidelity, and gene expression. [, , ] One study showed that BrdUTP incorporation can lead to increased sensitivity to UV light, leading to DNA strand breaks. [] This property is utilized in techniques like selective DNA strand break induction by photolysis (SBIP) for studying DNA replication.
ANone: The molecular formula of BrdUTP is C9H13BrN3O14P3Na3. The molecular weight is 608.0 g/mol. Spectroscopic data is not explicitly provided in the research papers.
A: BrdUTP is commonly used to identify cells in the S phase of the cell cycle, which is when DNA replication occurs. By incorporating BrdUTP into newly synthesized DNA, researchers can specifically label and quantify proliferating cells. [, , ]
A: While not a direct marker of apoptosis, BrdUTP can be used in conjunction with other techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to label DNA strand breaks. [, ] This allows for the simultaneous detection of apoptotic cells and cells undergoing DNA replication in the same sample.
A: BrdUTP can be incorporated into DNA probes for in situ hybridization experiments. [] The incorporated BrdU can then be detected using specific antibodies, enabling the visualization and localization of specific DNA or RNA sequences within cells or tissues.
A: Yes, BrdUTP incorporation can be used to assess DNA repair synthesis in cells treated with DNA damaging agents. [] By measuring the amount of BrdU incorporated into DNA after damage, researchers can evaluate the efficiency of DNA repair mechanisms.
ANone: The provided research papers do not cover computational chemistry or modeling aspects of BrdUTP.
A: The bromine atom in BrdUTP provides a unique epitope that antibodies can specifically recognize. [] This allows for the selective detection of BrdU-labeled DNA even in the presence of unlabeled DNA.
ANone: The provided research papers primarily focus on the scientific applications of BrdUTP and do not delve into SHE regulations specifically.
A: BrdUTP is frequently used in cell-based assays to label newly synthesized DNA in living cells. [, ] This allows for the study of cell cycle progression, cell proliferation rates, and the effects of various treatments on DNA replication.
A: BrdUTP has been used in various animal models, including mice, rats, and hamsters, to study cell proliferation and tissue regeneration in vivo. [, , ] For example, BrdUTP labeling has been employed to investigate neurogenesis in the hippocampus of mice following brain injury.
A: Research has shown that cells can develop resistance to BrdUTP, often through alterations in thymidine kinase (TK) activity, the enzyme responsible for phosphorylating BrdU to BrdUTP. [] Some studies have selected for BrdU-resistant cell lines by gradually increasing the BrdU concentration in the culture medium. These resistant lines often exhibit reduced TK activity or mutations in the TK gene, rendering them less sensitive to the cytotoxic effects of BrdU.
ANone: The provided papers do not focus on the toxicological data of BrdUTP.
ANone: Drug delivery and targeting strategies are not discussed in the provided research papers.
A: The use of BrdUTP as a biomarker for cell proliferation has been explored in various contexts. [, , ] For instance, BrdUTP labeling has been used to assess the efficacy of anti-cancer treatments by monitoring the reduction in tumor cell proliferation.
ANone: Several methods are available to detect and quantify BrdU incorporation:
ANone: The provided research papers do not cover the environmental impact of BrdUTP.
ANone: The research papers provided do not delve into the dissolution and solubility of BrdUTP in various media.
ANone: Analytical method validation for BrdUTP is not discussed in detail within the provided research papers.
ANone: The research papers provided do not include specific information about quality control and assurance for BrdUTP.
ANone: The provided research papers do not address the immunogenicity of BrdUTP.
ANone: The research papers do not provide information on BrdUTP interactions with drug transporters.
ANone: The research papers provided do not discuss BrdUTP's impact on drug-metabolizing enzymes.
ANone: The research papers primarily focus on BrdUTP's application in studying biological processes and do not delve into its biocompatibility or biodegradability.
A: Yes, alternatives to BrdUTP for labeling DNA include:* [3H]Thymidine: A radioactive precursor that incorporates into DNA, but requires handling precautions due to radioactivity. []* EdU (5-Ethynyl-2'-deoxyuridine): A thymidine analog detected by click chemistry, offering faster and simpler detection compared to BrdU.
ANone: The research papers provided do not discuss recycling and waste management strategies for BrdUTP.
A: The research highlights the importance of appropriate research infrastructure and resources, such as:* Access to cell culture facilities: For in vitro experiments using BrdUTP to label DNA in cultured cells. [, , ]* Microscopy and Imaging equipment: To visualize and analyze BrdU-labeled cells and tissues. [, , ]* Flow cytometry: For high-throughput analysis of BrdU incorporation in cell populations. [, , ]* Molecular biology techniques: Such as PCR and DNA sequencing, for analyzing BrdU-labeled DNA. [, ]
ANone: The research papers provided do not delve into the historical context and milestones of BrdUTP.
A: The research highlights the interdisciplinary nature of BrdUTP applications, spanning fields like:* Molecular Biology: Studying DNA replication, repair, and transcription. [, , ]* Cell Biology: Investigating cell cycle progression, proliferation, and apoptosis. [, , ]* Developmental Biology: Tracking cell lineage and fate mapping during development. [, ]* Neuroscience: Analyzing neurogenesis and neuronal proliferation in the brain. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



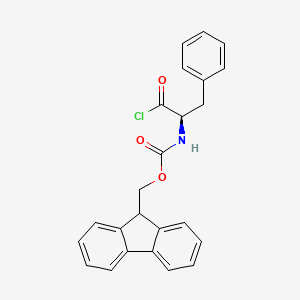
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)
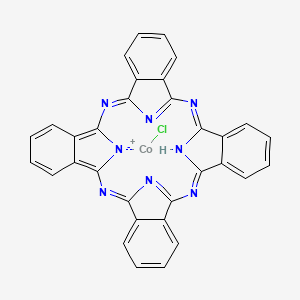
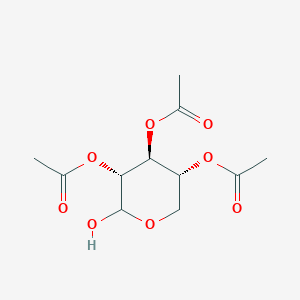
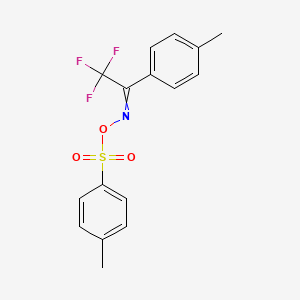

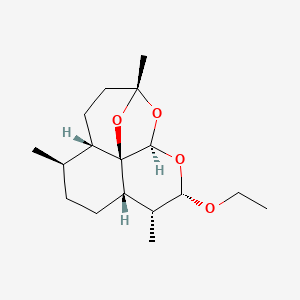

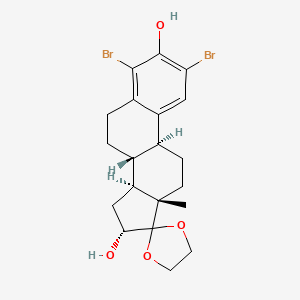
![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
